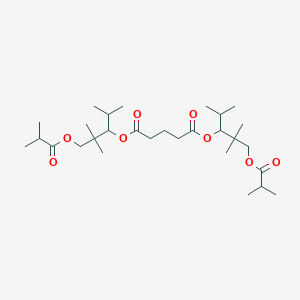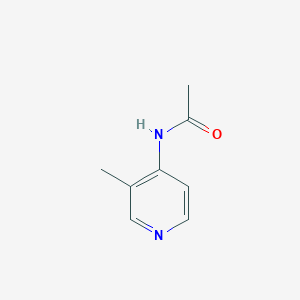
N-(3-甲基吡啶-4-基)乙酰胺
描述
N-(3-methylpyridin-4-yl)acetamide is a chemical compound that has been widely studied for its potential scientific applications. This compound is also known as 3-MPA and has been found to have several biochemical and physiological effects. In
科学研究应用
Synthesis of Pyridine Derivatives
N-(3-methylpyridin-4-yl)acetamide: is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications in various fields, including medicinal chemistry and material science.
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subjected to Density Functional Theory (DFT) studies to understand their electronic properties . This quantum mechanical approach helps in predicting the reactivity and stability of the compounds.
Chiral Dopants for Liquid Crystals
Some of the pyridine derivatives exhibit properties that make them suitable as chiral dopants for liquid crystals . This application is crucial in the development of advanced display technologies.
Anti-thrombolytic Activities
The anti-thrombolytic activities of these derivatives are investigated to assess their potential as therapeutic agents . Compounds with high lysis values could be further developed for medical use in preventing blood clots.
Biofilm Inhibition
Research into the biofilm inhibition capabilities of these compounds could lead to new treatments for bacterial infections . Biofilms are often resistant to antibiotics, so effective inhibitors are valuable in healthcare.
Haemolytic Activities
The haemolytic activities of the pyridine derivatives are also studied to ensure they are safe for potential therapeutic use . Compounds must not cause damage to red blood cells to be considered for drug development.
作用机制
Target of Action
It has been found to exhibit significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) . This suggests that it may interact with targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Its significant activity against various cancer cell lines suggests that it may interact with its targets in a way that inhibits the growth and proliferation of these cells .
Biochemical Pathways
Given its observed anticancer activity, it is likely that it affects pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
Its observed anticancer activity suggests that it may induce cell death or inhibit cell growth and proliferation in various cancer cell lines .
属性
IUPAC Name |
N-(3-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDCBCQKIWLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-4-yl)acetamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





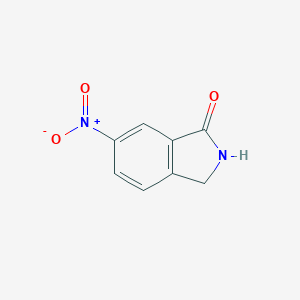
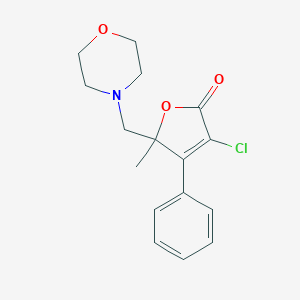
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
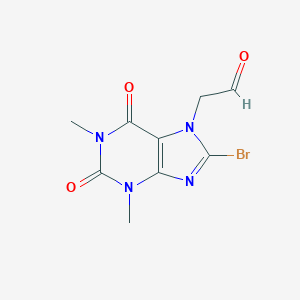
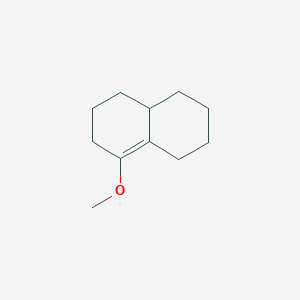


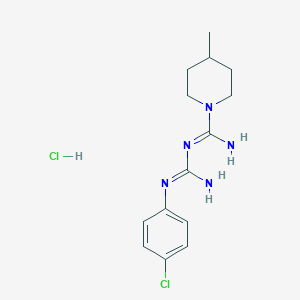
![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
